Prolonged Terminal Half-Life of Norethisterone Moiety After Lynestrenol Versus Direct Norethisterone Administration
In a direct head-to-head pharmacokinetic comparison, lynestrenol 5 mg produced a significantly longer terminal elimination half-life of the active norethisterone moiety (16.5 hours) compared to an equivalent 5 mg dose of norethisterone (approximately 10 hours) during the 24-72 hour post-dose period [1]. Peak plasma norethisterone concentrations were lower and occurred later after lynestrenol administration (peak at 4 hours, ~1.9 ng/mL/mg) versus norethisterone administration (peak at 2 hours, ~3.5 ng/mL/mg) [2]. This pharmacokinetic divergence is attributed to lynestrenol's sequestration in adipose tissue and gradual metabolic conversion, rather than direct receptor-mediated activity [1].
| Evidence Dimension | Terminal elimination half-life of norethisterone (24-72 h post-dose) |
|---|---|
| Target Compound Data | 16.5 hours (after 5 mg lynestrenol) |
| Comparator Or Baseline | Norethisterone 5 mg: ~10 hours |
| Quantified Difference | Approximately 65% longer half-life |
| Conditions | Single oral dose in healthy female volunteers; plasma norethisterone measured by radioimmunoassay |
Why This Matters
This extended exposure profile enables once-daily dosing with sustained norethisterone levels and distinguishes lynestrenol in bioequivalence studies and formulation development where norethisterone cannot serve as a pharmacokinetic surrogate.
- [1] Odlind V, Weiner E, Victor A, Johansson ED. Plasma levels of norethindrone after single oral dose administration of norethindrone and lynestrenol. Clin Endocrinol. 1979;10(1):29-38. View Source
- [2] Yasuda J, et al. Pharmacokinetics of norethindrone and lynestrenol studied by HPLC. Nihon Naibunpi Gakkai Zasshi. 1981;57(8):1159-1166. View Source
